molecular formula C10H10INO4 B5766844 2-ethoxy-6-iodo-4-(2-nitrovinyl)phenol

2-ethoxy-6-iodo-4-(2-nitrovinyl)phenol

Cat. No. B5766844
M. Wt: 335.09 g/mol
InChI Key: CXTWTQFEUFZRHZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-6-iodo-4-(2-nitrovinyl)phenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as ENTP and is a derivative of 4-hydroxybenzaldehyde. Its chemical structure consists of a phenol ring with an ethoxy group at the 2-position, an iodine atom at the 6-position, and a nitrovinyl group at the 4-position.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-iodo-4-(2-nitrovinyl)phenol is not fully understood, but it is believed to involve the inhibition of key enzymes or metabolic pathways in microorganisms. The nitrovinyl group of ENTP is thought to be responsible for its antimicrobial activity, as it can form covalent bonds with thiol groups on proteins and enzymes.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant adverse effects in animals or humans. However, more research is needed to fully understand the biochemical and physiological effects of ENTP.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-6-iodo-4-(2-nitrovinyl)phenol in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using ENTP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-ethoxy-6-iodo-4-(2-nitrovinyl)phenol. One area of interest is the development of new organic semiconductors based on ENTP and its derivatives. Another potential application is in the development of new antimicrobial agents for the treatment of infectious diseases. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of ENTP.

Synthesis Methods

The synthesis of 2-ethoxy-6-iodo-4-(2-nitrovinyl)phenol involves the reaction of 4-hydroxybenzaldehyde with ethyl iodide, followed by the addition of nitroethene and a base. This method has been successfully used to produce high yields of ENTP with good purity.

Scientific Research Applications

2-ethoxy-6-iodo-4-(2-nitrovinyl)phenol has been extensively studied for its potential applications in various fields of scientific research. One of its most promising applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. ENTP has also been investigated for its antimicrobial properties, with studies showing that it has activity against a range of bacteria and fungi.

properties

IUPAC Name

2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO4/c1-2-16-9-6-7(3-4-12(14)15)5-8(11)10(9)13/h3-6,13H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTWTQFEUFZRHZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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